Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C7H12F2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,2-difluoro-3-oxo-3-methylbutanoate.
Reduction: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity and specificity towards enzymes and receptors .
Comparison with Similar Compounds
- Ethyl 2-hydroxy-3-methylbutanoate
- Ethyl 2,2-difluoro-3-oxo-3-methylbutanoate
- Ethyl 2,2-difluoro-3-hydroxybutanoate
Comparison: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-4-12-5(10)7(8,9)6(2,3)11/h11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFCYVRLOAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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